molecular formula C17H14O5 B8813548 Benzophenone, 4,4'-bisacetyloxy- CAS No. 6290-82-0

Benzophenone, 4,4'-bisacetyloxy-

Cat. No.: B8813548
CAS No.: 6290-82-0
M. Wt: 298.29 g/mol
InChI Key: AKYQJYBGYJXEJX-UHFFFAOYSA-N
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Description

Benzophenone, 4,4'-bisacetyloxy- (CAS 112004-83-8), also known as 4,4'-bis(trimethylacetoxy)benzophenone or 4,4'-dipivaloyloxybenzophenone, is a benzophenone derivative substituted with acetyloxy groups at both para positions. This compound is synthesized via esterification of 4,4'-dihydroxybenzophenone with pivaloyl chloride or acetic anhydride derivatives. Its structure features electron-withdrawing acetyloxy groups, influencing its solubility, reactivity, and thermal stability.

Properties

CAS No.

6290-82-0

Molecular Formula

C17H14O5

Molecular Weight

298.29 g/mol

IUPAC Name

[4-(4-acetyloxybenzoyl)phenyl] acetate

InChI

InChI=1S/C17H14O5/c1-11(18)21-15-7-3-13(4-8-15)17(20)14-5-9-16(10-6-14)22-12(2)19/h3-10H,1-2H3

InChI Key

AKYQJYBGYJXEJX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Trends

  • Thermal Analysis : TGA data for acetyloxy derivatives indicate lower decomposition thresholds (~200°C) versus methoxy derivatives (>250°C), critical for polymer processing .

Preparation Methods

Catalytic Condensation Reaction

In this method, phenyl p-hydroxybenzoate undergoes a condensation reaction in the presence of dual acid catalysts: methanesulfonic acid and polyphosphoric acid . The reaction proceeds in an organic solvent, such as carbon disulfide or cyclohexane, under reflux conditions. Key parameters include:

  • Molar ratio : Phenyl p-hydroxybenzoate to catalyst (1:0.3).

  • Temperature : 70–170°C, optimized to 81°C in cyclohexane.

  • Reaction time : 8–10 hours.

Post-reaction, the crude product is washed with sodium bicarbonate and recrystallized from ethanol-water or methanol-water mixtures, yielding 93–95% pure 4,4'-dihydroxybenzophenone. Spectral characterization via FT-IR confirms hydroxyl (ν~OH~ 3339 cm⁻¹) and carbonyl (ν~C=O~ 1628 cm⁻¹) functionalities, while 1H^1H-NMR reveals aromatic proton resonances at δ 7.71 (d, J = 6 Hz) and δ 6.95 (d, J = 6 Hz).

Acetylation of 4,4'-Dihydroxybenzophenone

The second step involves acetylating both hydroxyl groups of 4,4'-dihydroxybenzophenone to yield the target compound. This process, analogous to the acetylation of phenolic compounds described in Experiment 12, employs acetic anhydride as the acetylating agent.

Optimization and Comparative Analysis

Catalyst Efficiency in Dihydroxybenzophenone Synthesis

The choice of catalyst significantly impacts the yield and purity of the dihydroxy precursor. A comparative analysis of two methods from CN1696094A is summarized below:

Catalyst SystemSolventTemperature (°C)Time (h)Yield (%)Purity (%)
Methanesulfonic acidCarbon disulfide46 (reflux)89399.7
Polyphosphoric acidCyclohexane81 (reflux)109599.7

The use of polyphosphoric acid in cyclohexane marginally outperforms methanesulfonic acid in carbon disulfide, likely due to enhanced solubility and reduced side reactions.

Acetylation Reaction Parameters

Although direct data for 4,4'-bisacetyloxybenzophenone acetylation is limited, extrapolation from 4-hydroxybenzoic acid acetylation suggests the following optimal conditions:

  • Acetic anhydride stoichiometry : 2.2 equivalents (to ensure complete diacetylation).

  • Reaction time : 15–30 minutes at 50–60°C.

  • Purification : Recrystallization from ethanol-water (1:3 to 1:4).

Analytical Validation

Post-synthesis validation ensures the structural integrity and purity of 4,4'-bisacetyloxybenzophenone. Key techniques include:

Spectroscopic Analysis

  • FT-IR : Detection of acetyloxy C=O stretches (~1740–1760 cm⁻¹) and disappearance of hydroxyl peaks (~3300 cm⁻¹).

  • 1H^1H-NMR : Aromatic protons (δ 7.6–8.0 ppm) and acetyl methyl groups (δ 2.3–2.5 ppm) .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4,4'-bisacetyloxy-benzophenone, and what key reaction parameters influence yield?

  • Methodological Answer : The Friedel-Crafts acylation is a viable route, using toluoyl chloride derivatives and aluminum chloride (AlCl₃) as a catalyst in non-polar solvents like nitrobenzene. Optimize stoichiometry (1:1.2 molar ratio of substrate to acyl chloride) and reaction time (6–8 hours at 60–80°C) to minimize byproducts. Post-synthesis purification via recrystallization in ethanol improves purity .

Q. Which analytical techniques are most effective for quantifying 4,4'-bisacetyloxy-benzophenone in complex matrices like biological fluids?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV detection (λ = 254 nm) is recommended. Use a C18 reverse-phase column with a gradient elution system (acetonitrile/water, 70:30 to 90:10). Validate the method with spike-recovery tests (≥85% recovery) and limit of detection (LOD) ≤ 0.1 µg/mL .

Q. What safety protocols are critical when handling 4,4'-bisacetyloxy-benzophenone in laboratory settings?

  • Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Conduct reactions in fume hoods to avoid inhalation of dust/aerosols. Store in airtight containers away from ignition sources due to combustible dust risks. Emergency procedures include rinsing exposed skin with soap/water (15–20 minutes) and seeking medical attention for persistent irritation .

Advanced Research Questions

Q. How do acetyloxy substituents at the 4,4'-positions affect the photochemical stability of benzophenone derivatives under UV irradiation?

  • Methodological Answer : Perform accelerated photodegradation studies using a solar simulator (λ = 290–400 nm). Monitor degradation kinetics via UV-Vis spectroscopy and HPLC. Acetyloxy groups reduce photostability compared to hydroxyl or methoxy derivatives due to enhanced electron-withdrawing effects, accelerating radical formation .

Q. What in vitro bioassays are suitable for evaluating the endocrine-disrupting potential of 4,4'-bisacetyloxy-benzophenone?

  • Methodological Answer : Use ER-CALUX (estrogen receptor-mediated chemical-activated luciferase gene expression) assays. Prepare test concentrations (0.1–100 µM) in DMSO and measure luciferase activity after 24-hour exposure. Compare EC₅₀ values to reference compounds (e.g., BPA) to assess potency. Include cytotoxicity controls (MTT assay) to validate results .

Q. Which characterization techniques are essential for studying 4,4'-bisacetyloxy-benzophenone as a photoinitiator in polymer composites?

  • Methodological Answer : Employ Fourier-transform infrared spectroscopy (FTIR) to track carbonyl group consumption during polymerization. Differential scanning calorimetry (DSC) evaluates thermal stability (TGA) and glass transition temperatures (Tg). Real-time photo-rheology monitors crosslinking efficiency under UV light (λ = 365 nm, intensity = 10 mW/cm²) .

Q. How do heavy atom substituents (e.g., Cl, Br) influence the Paternò–Büchi reaction kinetics of 4,4'-disubstituted benzophenones?

  • Methodological Answer : Compare reaction rates using benzophenones with 4,4'-dichloro, dibromo, or dicyano substituents. Conduct NMR (¹H/¹³C) to monitor oxetane formation in acetonitrile-d₃. Heavy atoms increase intersystem crossing rates, enhancing triplet-state reactivity and accelerating oxetane yields (e.g., 4,4'-Br₂ derivatives achieve 90% conversion in 30 minutes vs. 60 minutes for unsubstituted analogs) .

Data Contradiction Analysis

Q. How can discrepancies in reported degradation half-lives of 4,4'-bisacetyloxy-benzophenone across studies be resolved?

  • Methodological Answer : Replicate experiments under standardized conditions (pH 7.4, 25°C, UV intensity 1.5 mW/cm²). Use LC-MS/MS to identify degradation products (e.g., deacetylated derivatives). Variability may arise from differences in solvent polarity (e.g., aqueous vs. organic matrices) or oxygen levels—control dissolved O₂ via nitrogen purging .

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